N-(2-chloro-5-iodophenyl)-2-methoxypropanamide

Catalog No.
S16159480
CAS No.
M.F
C10H11ClINO2
M. Wt
339.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-chloro-5-iodophenyl)-2-methoxypropanamide

Product Name

N-(2-chloro-5-iodophenyl)-2-methoxypropanamide

IUPAC Name

N-(2-chloro-5-iodophenyl)-2-methoxypropanamide

Molecular Formula

C10H11ClINO2

Molecular Weight

339.56 g/mol

InChI

InChI=1S/C10H11ClINO2/c1-6(15-2)10(14)13-9-5-7(12)3-4-8(9)11/h3-6H,1-2H3,(H,13,14)

InChI Key

WKWSQUYBMNSZNP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)I)Cl)OC

N-(2-chloro-5-iodophenyl)-2-methoxypropanamide is an organic compound characterized by a unique combination of halogenated aromatic groups and an amide functional group. Its molecular structure includes a propanamide backbone attached to a 2-chloro-5-iodophenyl moiety, which imparts specific chemical properties and biological activities. This compound is notable for its potential applications in pharmaceuticals and biochemistry, particularly due to its interactions with biological systems.

The chemical reactivity of N-(2-chloro-5-iodophenyl)-2-methoxypropanamide can be explored through various reactions typical of amides and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Coupling Reactions: The iodine atom can participate in coupling reactions, such as those involving palladium-catalyzed cross-coupling methods, which are useful for synthesizing more complex molecules.

N-(2-chloro-5-iodophenyl)-2-methoxypropanamide exhibits significant biological activity, particularly in the context of pharmacology. Its halogenated structure is known to influence its interaction with biological targets, including enzymes and receptors. Studies suggest that compounds with similar structures can modulate various biological pathways, potentially affecting processes such as:

  • Antiviral Activity: Compounds with halogen substitutions have been noted for their ability to interfere with viral replication.
  • Anticancer Properties: Some halogenated amides demonstrate cytotoxic effects against cancer cell lines, indicating potential as chemotherapeutic agents.

The synthesis of N-(2-chloro-5-iodophenyl)-2-methoxypropanamide can be achieved through several methods:

  • Direct Amide Formation: Reacting 2-chloro-5-iodobenzoic acid with 2-methoxypropanamine under coupling conditions (e.g., using coupling agents like EDC or DCC).
  • Halogenation and Subsequent Reactions: Starting from a suitable precursor compound, halogenation can be performed followed by amide formation.
  • Multi-step Synthesis: Utilizing intermediates that undergo functional group transformations to achieve the final product.

N-(2-chloro-5-iodophenyl)-2-methoxypropanamide has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting viral infections or cancer.
  • Chemical Probes: It can act as a chemical probe in biological studies to elucidate mechanisms of action related to its target interactions.
  • Material Science: The unique properties may lend themselves to applications in developing new materials with specific electronic or optical characteristics.

Interaction studies involving N-(2-chloro-5-iodophenyl)-2-methoxypropanamide focus on its binding affinity and efficacy against various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors at the molecular level.
  • In Vitro Assays: To evaluate the biological effects on cell lines or isolated tissues, providing insights into its pharmacodynamics.

Several compounds share structural similarities with N-(2-chloro-5-iodophenyl)-2-methoxypropanamide. These include:

Compound NameStructure CharacteristicsUnique Features
2-Chloro-N-(4-fluorophenyl)acetamideContains a fluorinated phenyl groupPotentially enhanced bioavailability
N-(3-bromo-4-methylphenyl)acetamideBrominated aromatic systemKnown for anti-inflammatory properties
4-Iodo-N-(2-nitrophenyl)butanamideIodinated and nitro-substitutedExhibits strong antibacterial activity

N-(2-chloro-5-iodophenyl)-2-methoxypropanamide is unique due to its specific halogen substitutions and propanamide structure, which may confer distinct biological activities compared to these similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

338.95230 g/mol

Monoisotopic Mass

338.95230 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-15

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